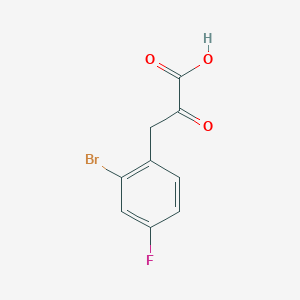
3-(2-Bromo-4-fluorophenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4-fluorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a keto group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-fluorophenyl)-2-oxopropanoic acid typically involves the following steps:
Fluorination: The addition of a fluorine atom to the phenyl ring.
Formation of the Keto Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination reactions, followed by the formation of the keto group and carboxylation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-fluorophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The keto group can be reduced to an alcohol, or the compound can be oxidized to form different products.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Condensation Reactions: Reagents such as alcohols or amines in the presence of catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation and Reduction Reactions: Products include alcohols or further oxidized compounds.
Condensation Reactions: Products include esters or amides.
Scientific Research Applications
3-(2-Bromo-4-fluorophenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-fluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the keto and carboxylic acid groups, contribute to its reactivity and ability to form complexes with biomolecules. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester
- N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (CPAM)
- 2-Bromo-4-fluorobenzoic acid
Uniqueness
3-(2-Bromo-4-fluorophenyl)-2-oxopropanoic acid is unique due to its specific combination of bromine, fluorine, keto, and carboxylic acid groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H6BrFO3 |
|---|---|
Molecular Weight |
261.04 g/mol |
IUPAC Name |
3-(2-bromo-4-fluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrFO3/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |
InChI Key |
PWRJAXOFTRDKPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















